P-Methoxystilbene

Vue d'ensemble

Description

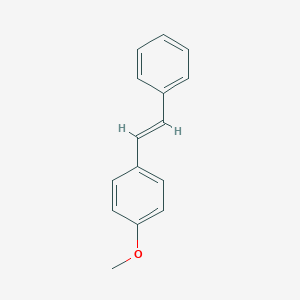

p-Methoxystilbene (trans-4-methoxystilbene) is a stilbene derivative characterized by a methoxy (-OCH₃) group at the para position of one phenyl ring. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol . Structurally, it consists of two phenyl groups connected by an ethene bridge, with substitution patterns influencing its physicochemical and biological properties.

Mécanisme D'action

Target of Action

P-Methoxystilbene, a natural analogue of resveratrol, has been reported to be active against multiple targets associated with chronic disorders . The primary targets of this compound include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .

Mode of Action

This compound interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It also inhibits the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors . It also interferes with the complement system . The compound’s action results in the maintenance of homeostatic conditions .

Pharmacokinetics

The pharmacokinetics of this compound has been examined using various techniques . The compound is rapidly distributed and eliminated from the body . The absolute oral bioavailability of this compound is calculated to be 0.03% . Methylation of resveratrol, such as in this compound, results in enhanced bioavailability and bioactivity .

Result of Action

The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also significantly reduces LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression .

Action Environment

The mode of application of stilbenes, such as this compound, is important to their absorption and curative effects . For example, in animal models of autoinflammatory diseases, topical and microemulsion gel methods have been seen to enhance the absorption and curative effects of stilbenes .

Analyse Biochimique

Biochemical Properties

P-Methoxystilbene interacts with various enzymes, proteins, and other biomolecules. It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT . These interactions reduce the transcription of inflammatory factors, helping to maintain homeostatic conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human myeloid leukemia cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a sevenfold increase in water solubility and maintains more than 73% of the stilbene after three months . This suggests that this compound has good stability and minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by plants as a secondary metabolite to protect against insects and microbes

Transport and Distribution

This compound is transported and distributed within cells and tissues. It exhibits better bioavailability than resveratrol, making it more easily transported into cells and more resistant to degradation

Activité Biologique

P-Methoxystilbene, a derivative of stilbene, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and cell signaling modulation. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the phenyl rings in the stilbene structure. Its molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Cytotoxicity : Studies have shown that methoxy stilbenes can induce apoptosis in cancer cell lines. For instance, this compound has been compared with other methoxy derivatives in terms of cytotoxic effects on human leukemia cells (HL-60 and THP-1). The compound demonstrated significant cytotoxicity, particularly at higher concentrations, leading to cell cycle arrest and increased apoptosis markers such as p53 and Bax levels .

- Inhibition of Cancer Cell Proliferation : this compound has been evaluated for its effects on various cancer cell lines. For example, it has shown selective inhibition of human colorectal tumor cells (SW480) while sparing non-tumor cells (IEC18), suggesting a targeted anticancer effect . The compound's ability to induce S-phase accumulation in these cells further supports its role as an antitumor agent.

- Modulation of Signaling Pathways : The compound has been identified as a potent inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. Studies indicate that this compound can inhibit firefly luciferase activity in a non-competitive manner, suggesting its potential use in modulating gene expression related to cancer .

Cytotoxicity Studies

A comparative study evaluated the cytotoxic effects of various methoxy stilbenes on HL-60 and THP-1 cells. The results are summarized in Table 1:

| Compound | IC50 (HL-60) | IC50 (THP-1) |

|---|---|---|

| This compound | 25 µM | 50 µM |

| Resveratrol | 30 µM | 60 µM |

| 3,4,4'-trimethoxystilbene | 15 µM | 40 µM |

The data indicate that this compound exhibits lower cytotoxicity compared to some analogs but retains significant activity against leukemia cells.

Cell Cycle Analysis

Flow cytometry was employed to analyze the effects of this compound on cell cycle distribution. The findings revealed that treatment with the compound led to an increase in cells arrested at the G2/M phase, indicating a potential mechanism for its anticancer activity .

Case Studies

- Breast Cancer Research : A study investigated the effects of this compound on MCF7 breast cancer cells. The results showed that treatment reduced estradiol levels and inhibited aromatase activity (IC50 ~ 85 µM), suggesting potential applications in hormone-dependent cancers .

- Colorectal Cancer : In another investigation involving SW480 cells, this compound demonstrated significant inhibition of cell proliferation. The presence of hydroxyl and methoxy groups was found to be crucial for its efficacy .

Applications De Recherche Scientifique

Anticancer Properties

P-Methoxystilbene has been studied for its anticancer properties, particularly against breast cancer cell lines. Research indicates that it can reduce cell viability in a dose-dependent manner. For instance, in MCF7 and MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant cytotoxicity, with IC₅₀ values reported at approximately 16 µM for MCF7 cells and 10 µM for MDA-MB-231 cells .

Metabolic Effects

Research has indicated that methoxy-stilbenes, including this compound, may possess lipid-lowering properties. In animal models, these compounds have shown potential in reducing glucose uptake and improving metabolic profiles, suggesting applications in metabolic disorders such as diabetes .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various methoxy-stilbenes found that this compound exhibited significant cytotoxicity across different cancer cell lines. The study highlighted its effectiveness against ovarian cancer cells (SKOV-3) and pancreatic cancer cells (PSN-1), with IC₅₀ values ranging from 24.9 to 260 µM depending on the specific compound and concentration tested .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 | 16 |

| This compound | MDA-MB-231 | 10 |

| This compound | SKOV-3 | Varies |

| Other Stilbenes | PSN-1 | 24.9 |

Mechanistic Insights

Further investigations into the mechanisms by which this compound exerts its effects revealed that it activates the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A genes in human hepatoma cells. This pathway is significant as it links environmental toxins to metabolic processes and potential therapeutic targets for liver-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for P-Methoxystilbene, and how can reaction conditions be optimized?

this compound synthesis typically involves cross-coupling or condensation reactions. For example, a WCl₆-LiAlH₄ system catalyzes the reaction between p-methoxybenzaldehyde and phenyldiazomethane, yielding this compound (12%) alongside dimeric byproducts . Optimization strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) to improve selectivity.

- Temperature Gradients : Evaluate yields at varying temperatures (e.g., 25–80°C) to identify optimal thermal conditions.

- Statistical Approaches : Use factorial design to assess interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Spectroscopic Methods :

- NMR : Confirm regiochemistry via ¹H/¹³C chemical shifts (e.g., trans-alkene protons at δ 6.8–7.2 ppm).

- HPLC-MS : Quantify purity and detect trace byproducts (e.g., dimethoxystilbene derivatives).

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 280 nm) for stability assessments.

- Elemental Analysis : Validate empirical formula (C₁₅H₁₄O) with ≤0.3% deviation .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 μM) in cell-based assays (e.g., cytotoxicity, antioxidant activity).

- Positive/Negative Controls : Include known antioxidants (e.g., resveratrol) and solvent-only controls.

- Replicate Design : Perform triplicate runs to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosing regimens .

- Heterogeneity Assessment : Use I² statistics to quantify variability between studies. Stratify data by experimental conditions (e.g., oxygen tension in antioxidant assays) .

- Mechanistic Studies : Combine transcriptomics and molecular docking to identify off-target effects that may explain discrepancies .

Q. What methodologies are recommended for conducting systematic reviews of this compound’s pharmacological effects?

- Scoping Studies : Map existing evidence using frameworks like Arksey & O’Malley’s 5-stage process (identifying research questions, selecting studies, charting data, summarizing, consulting stakeholders) .

- Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate study quality (e.g., randomization, blinding) .

- Data Synthesis : Employ RevMan software for forest plots and subgroup analyses .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., estrogen receptors, COX-2). Validate with MD simulations (≥100 ns) to assess stability .

- QSAR Modeling : Develop regression models correlating substituent effects (e.g., methoxy positioning) with activity .

- In Silico ADMET : Predict pharmacokinetics using SwissADME or ProTox-II .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

- Detailed Protocols : Document extraction methods (e.g., SPE vs. LLE), LC-MS parameters (e.g., column type, ionization mode), and matrix effects (e.g., plasma protein binding) .

- Open Data Practices : Share raw chromatograms and pharmacokinetic curves in supplementary materials .

- Inter-Lab Validation : Collaborate with independent labs to cross-validate bioavailability metrics (e.g., Cmax, T½) .

Q. Methodological Standards & Safety

- Reporting Compliance : Follow Beilstein Journal guidelines for experimental sections, including reagent specifications (manufacturer, purity) and statistical thresholds (e.g., p < 0.05) .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis to mitigate risks (e.g., CNS depression, hepatotoxicity) .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Stilbenes vary in substituent type (hydroxy, methoxy, or alkyl groups) and position, which critically influence their bioactivity and stability. Below is a comparative analysis of key stilbenes:

Table 1: Structural and Functional Comparison of p-Methoxystilbene with Analogues

Bioactivity and Mechanisms

Antioxidant Activity

- This compound: Limited direct antioxidant data, but methoxy groups generally enhance photostability compared to hydroxylated analogues .

- Pterostilbene : Exhibits 2–4× higher antioxidant potency than resveratrol due to methoxy groups increasing lipophilicity and membrane permeability .

- 3-Methoxypterostilbene : Computational models rank it among the most potent antioxidants in the hydroxystilbene class, surpassing resveratrol .

Antimicrobial Activity

- This compound : Demonstrates significant activity against Botrytis cinerea (a plant pathogen), outperforming pterostilbene in specific assays .

- Pterostilbene : Broad-spectrum antifungal activity via reactive oxygen species (ROS) induction and plasma membrane disruption .

Pharmacokinetics

- This compound: No clinical data available; structural analogs suggest moderate absorption due to moderate lipophilicity.

- Pterostilbene : 80% oral bioavailability in humans (vs. <20% for resveratrol) due to methoxy groups reducing phase II metabolism .

Méthodes De Préparation

Catalytic Hydrogenation and Dehydration

Two-Step Synthesis from p-Methoxyacetophenone

The most industrially viable method involves a two-step process starting from p-methoxyacetophenone. In the first step, catalytic hydrogenation reduces the ketone to 1-(4-methoxyphenyl)ethanol, followed by acid-catalyzed dehydration to yield p-methoxystyrene, which is subsequently dehydrogenated to p-methoxystilbene .

Hydrogenation of p-Methoxyacetophenone

Key catalysts include Raney nickel , palladium/carbon , and ruthenium/carbon , with hydrogen pressures of 5–6 MPa and temperatures of 50–70°C. For example, using 5 wt% ruthenium/carbon in cyclohexane at 50°C for 10 hours achieved a 98% yield of 1-(4-methoxyphenyl)ethanol . Transition metal catalysts exhibit superior selectivity (>98%) compared to borohydride reductions, which require complex post-treatment .

Dehydration and Dehydrogenation

The intermediate alcohol undergoes dehydration using acid catalysts such as p-toluenesulfonic acid in toluene at 110–130°C. Dean-Stark traps facilitate water removal, enhancing reaction efficiency. Subsequent dehydrogenation under reduced pressure (25–35 mmHg) yields this compound with 95% purity .

Table 1: Optimization of Hydrogenation-Dehydration Method

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Ru/C (5 wt%) | 98 | |

| Solvent | Cyclohexane | 98 | |

| Dehydration Temp. | 110°C (p-toluenesulfonic acid) | 95 |

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Reaction Using p-Anisaldehyde

Classical Wittig reactions employ p-anisaldehyde and benzyltriphenylphosphonium ylides. For instance, condensation of p-anisaldehyde with phenylacetic acid derivatives in methanol under basic conditions produces trans-p-methoxystilbene . This method avoids metal catalysts but requires stringent anhydrous conditions.

Reaction Mechanism and Optimization

The ylide is generated in situ using sodium methoxide, followed by aldol condensation. Recrystallization from methanol yields the pure trans isomer with 91.5% efficiency . Side products, such as cis isomers, are minimized by controlling reaction temperature (0–10°C) .

Table 2: Wittig Reaction Parameters

| Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|

| p-Anisaldehyde | Methanol, NaOCH₃, 0–10°C | 91.5 | |

| Phosphonium Ylide | Phenylacetic acid derivative | 91.5 |

Heck-Mizoroki Coupling

Palladium-Catalyzed Cross-Coupling

The Heck reaction couples p-methoxy-substituted aryl halides with styrene derivatives. A representative protocol uses NHC-Pd(II) complexes (0.1 mol%) with PEG-400 and TBAB in 1,4-dioxane at 120°C . This method achieves 92% yield under aerobic conditions, making it suitable for large-scale synthesis .

Substrate and Solvent Effects

Bromobenzene and styrene are model substrates, but substituting bromine with a methoxy group on the aryl ring requires careful optimization. Polar solvents like 1,4-dioxane enhance catalyst stability, while NaOAc outperforms K₂CO₃ as a base .

Table 3: Heck Coupling Optimization

Photochemical Synthesis

[2+2] Cycloaddition and Retro-Diels-Alder

Ultraviolet irradiation of trans-p-methoxystilbene induces [2+2] cycloaddition to form cyclobutane derivatives, which undergo thermal retro-Diels-Alder reactions to regenerate the stilbene . While less practical for bulk synthesis, this method is valuable for studying photoisomerization kinetics.

Comparative Analysis of Methods

Yield and Scalability

-

Catalytic Hydrogenation : Highest yield (95%) and scalability, suited for industrial production .

-

Wittig Reaction : Moderate yield (91.5%) but requires toxic phosphine reagents .

-

Heck Coupling : Excellent yield (92%) but limited by palladium cost .

Environmental Impact

Hydrogenation uses clean H₂ gas, whereas Wittig reactions generate phosphine oxide waste. Heck couplings, while efficient, involve heavy metal catalysts requiring recovery .

Propriétés

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.